molecular formula C17H19F5N2O2 B2662297 2-{[1-(3,3-Difluorocyclobutanecarbonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine CAS No. 2309308-24-3

2-{[1-(3,3-Difluorocyclobutanecarbonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine

Cat. No.: B2662297
CAS No.: 2309308-24-3
M. Wt: 378.343
InChI Key: KIDBDJSEVRRJSO-UHFFFAOYSA-N
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Description

2-{[1-(3,3-Difluorocyclobutanecarbonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a piperidine ring, a difluorocyclobutane moiety, and a trifluoromethyl group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(3,3-Difluorocyclobutanecarbonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Difluorocyclobutane Moiety: The difluorocyclobutane group is introduced through a nucleophilic substitution reaction, where a suitable difluorocyclobutane derivative reacts with the piperidine intermediate.

    Attachment of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a trifluoromethylation reaction, often using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate.

    Formation of the Pyridine Ring: The pyridine ring is constructed through a condensation reaction involving appropriate precursors, followed by functional group modifications to introduce the desired substituents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-{[1-(3,3-Difluorocyclobutanecarbonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Substitution Reagents: Halides, sulfonates, organometallic reagents

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-{[1-(3,3-Difluorocyclobutanecarbonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules.

    Biology: It serves as a probe in biochemical studies to investigate molecular interactions and pathways.

    Medicine: The compound is explored for its potential therapeutic properties, including its role as a lead compound in drug discovery.

    Industry: It is utilized in the development of advanced materials and chemical processes, owing to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-{[1-(3,3-Difluorocyclobutanecarbonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • **2-{[1-(3,3-Difluorocyclobutanecarbonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine
  • **2-{[1-(3,3-Difluorocyclobutanecarbonyl)piperidin-4-yl]methoxy}-6-(difluoromethyl)pyridine
  • **2-{[1-(3,3-Difluorocyclobutanecarbonyl)piperidin-4-yl]methoxy}-6-(fluoromethyl)pyridine

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various scientific and industrial applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

(3,3-difluorocyclobutyl)-[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19F5N2O2/c18-16(19)8-12(9-16)15(25)24-6-4-11(5-7-24)10-26-14-3-1-2-13(23-14)17(20,21)22/h1-3,11-12H,4-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIDBDJSEVRRJSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1COC2=CC=CC(=N2)C(F)(F)F)C(=O)C3CC(C3)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19F5N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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